(Benzo[b]thiophene-2-carbonyl)-carbamic acid ethynyl ester
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Overview
Description
(Benzo[b]thiophene-2-carbonyl)-carbamic acid ethynyl ester is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are aromatic heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Benzo[b]thiophene-2-carbonyl)-carbamic acid ethynyl ester can be achieved through several methods. One common approach involves the reaction of o-silylaryl triflates with alkynyl sulfides in the presence of a catalyst. This method allows for the formation of the benzothiophene scaffold through an aryne intermediate . Another method involves the electrochemical synthesis of benzothiophene motifs by reacting sulfonhydrazides with internal alkynes under electrochemical conditions .
Industrial Production Methods: Industrial production of benzothiophene derivatives often involves the use of metal catalysts and elaborate starting materials. The reaction conditions are optimized to achieve high yields and purity of the desired product. For example, the use of Pd/TiO2 and Cu as catalysts in the presence of hydrogen and ammonia has been reported to be effective for the synthesis of benzothiophene derivatives .
Chemical Reactions Analysis
Types of Reactions: (Benzo[b]thiophene-2-carbonyl)-carbamic acid ethynyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce thiol or thioether derivatives.
Scientific Research Applications
(Benzo[b]thiophene-2-carbonyl)-carbamic acid ethynyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (Benzo[b]thiophene-2-carbonyl)-carbamic acid ethynyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, benzothiophene derivatives have been shown to inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Benzo[c]thiophene: Another isomer of benzothiophene, benzo[c]thiophene, has the thiophene ring fused at a different position on the benzene ring.
Sertaconazole: A benzothiophene derivative used as an antifungal agent.
Raloxifene: A benzothiophene derivative used in the treatment of osteoporosis.
Uniqueness: (Benzo[b]thiophene-2-carbonyl)-carbamic acid ethynyl ester is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the carbonyl and carbamic acid ethynyl ester groups allows for unique interactions with molecular targets and enables the compound to participate in a variety of chemical reactions.
Properties
Molecular Formula |
C12H7NO3S |
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Molecular Weight |
245.26 g/mol |
IUPAC Name |
ethynyl N-(1-benzothiophene-2-carbonyl)carbamate |
InChI |
InChI=1S/C12H7NO3S/c1-2-16-12(15)13-11(14)10-7-8-5-3-4-6-9(8)17-10/h1,3-7H,(H,13,14,15) |
InChI Key |
TVQQJYFISYBJEY-UHFFFAOYSA-N |
Canonical SMILES |
C#COC(=O)NC(=O)C1=CC2=CC=CC=C2S1 |
Origin of Product |
United States |
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